molecular formula C63H85N8O17+ B3181853 2-[[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium CAS No. 1396640-59-7

2-[[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium

Cat. No.: B3181853
CAS No.: 1396640-59-7
M. Wt: 1226.4 g/mol
InChI Key: LNFCWEXGZIEGJW-TXSVMFMRSA-O
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Preparation Methods

Rezafungin is synthesized through a series of chemical reactions that involve the modification of its parent molecule, anidulafungin. The synthetic route includes the following steps:

Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Rezafungin undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Rezafungin has a wide range of scientific research applications, including:

    Chemistry: Rezafungin is used as a model compound to study the synthesis and modification of echinocandin antifungals. Researchers explore its chemical properties and reactions to develop new antifungal agents.

    Biology: In biological research, rezafungin is used to study fungal cell wall synthesis and the mechanisms of antifungal resistance. It serves as a tool to investigate the role of β-1,3-D-glucan in fungal cell wall integrity.

    Medicine: Rezafungin is primarily used in medical research to develop new treatments for invasive fungal infections.

    Industry: In the pharmaceutical industry, rezafungin is used to develop new formulations and delivery methods for antifungal medications.

Mechanism of Action

Rezafungin exerts its antifungal effects by inhibiting the enzyme β-1,3-D-glucan synthase, which is responsible for the synthesis of β-1,3-D-glucan in the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death of the fungal cells . The molecular targets of rezafungin include the catalytic subunits of the β-1,3-D-glucan synthase enzyme, which are essential for the enzyme’s activity .

Comparison with Similar Compounds

Rezafungin is compared with other echinocandin antifungals, such as anidulafungin, caspofungin, and micafungin. While all these compounds share a similar mechanism of action, rezafungin has several unique features:

Similar compounds include:

  • Anidulafungin
  • Caspofungin
  • Micafungin

These compounds are also used to treat invasive fungal infections but differ in their pharmacokinetic properties and dosing regimens .

Properties

Rezafungin is an echinocandin antifungal drug. It inhibits the 1,3-β-D-glucan synthase enzyme complex present in the cell walls of fungi, responsible for the formation of 1,3-β-D-glucan. Since 1,3-β-D-glucan is an essential component of fungal cell walls, rezafungin disrupts the cell wall of fungal species, including _Candida_ spp., and acts as a concentration-dependent _in vitro_ fungicidal. Mammalian cells do not express β-1-3-glucan synthase; therefore, the action of rezafungin is specific to fungi.

CAS No.

1396640-59-7

Molecular Formula

C63H85N8O17+

Molecular Weight

1226.4 g/mol

IUPAC Name

2-[[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium

InChI

InChI=1S/C63H84N8O17/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84)/p+1/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,61+/m0/s1

InChI Key

LNFCWEXGZIEGJW-TXSVMFMRSA-O

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OCC[N+](C)(C)C)O

SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O

solubility

Freely soluble

Origin of Product

United States

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